2-Methyloctanoic acid

Enzymatic resolution Chiral synthesis Biocatalysis

2-Methyloctanoic acid (CAS 3004-93-1) is a C9 saturated, methyl-branched fatty acid. Its predicted physicochemical properties include a density of 0.9±0.1 g/cm³, a boiling point of 253.4±8.0 °C at 760 mmHg, an ACD/LogP of 3.25, and an ACD/LogD (pH 7.4) of 0.61.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 3004-93-1
Cat. No. B036649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctanoic acid
CAS3004-93-1
Synonyms2-methyl-octanoicaci; a-methylcaprylicacid; Octanoicacid,2-methyl-; α-Methylcaprylicacid; 2-METHYLOCTANOIC ACID; 2-Methyloctansaure; 2-methylcaprylic acid
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C(=O)O
InChIInChI=1S/C9H18O2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
InChIKeyYSEQNZOXHCKLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloctanoic Acid (CAS 3004-93-1): A Branched-Chain Fatty Acid with Defined Physicochemical and Enzymatic Profiles


2-Methyloctanoic acid (CAS 3004-93-1) is a C9 saturated, methyl-branched fatty acid. Its predicted physicochemical properties include a density of 0.9±0.1 g/cm³, a boiling point of 253.4±8.0 °C at 760 mmHg, an ACD/LogP of 3.25, and an ACD/LogD (pH 7.4) of 0.61 . This compound is used as an analytical standard for volatile profiling in food and beverage matrices [1], and its methyl-branching position has been characterized for its influence on enzymatic recognition and metabolic fate [2].

Analytical standard for volatile fatty acid profiling in food and beverage matrices
Substrate for lipase stereoselectivity and enantiomeric resolution studies
Probe for tissue-specific mitochondrial β-oxidation pathway investigations

Why 2-Methyloctanoic Acid (CAS 3004-93-1) Cannot Be Interchanged with Other Methyl-Branched or Unbranched Octanoic Acid Analogs


The precise position of the methyl branch on the octanoic acid backbone is a critical determinant of enzymatic recognition and reactivity. Lipase-catalyzed hydrolyses of racemic methyl-branched octanoic acid thiolesters reveal that branching at positions 2, 4, and 5 greatly reduces activity, while branching at the 3-position virtually eliminates it [1]. Furthermore, the S-enantiomer of 2-methyloctanoic acid consistently exhibits faster reaction rates across multiple commercial lipases, a stereobias not uniformly observed for other branched positions [1]. In analytical contexts, the specific retention index (RI) of 1304 on a DB-1 column [2] and its distinct occurrence profile in natural products [3] mean that substituting a positional isomer would compromise the accuracy of compound identification and quantification.

Methyl-branch position critically alters lipase recognition: 2-methyl reduces activity, 3-methyl virtually eliminates it; positional isomers are not interchangeable.
S-enantiomer stereobias is position-specific; other branched octanoic acids show low and variable stereoselectivity, limiting direct substitution in chiral workflows.
GC retention index (RI 1304) and natural occurrence profile differ from isomers; substituting a different branched acid compromises identification accuracy in complex matrices.

Quantitative Differentiation of 2-Methyloctanoic Acid (CAS 3004-93-1) from Positional and Chain-Length Analogs: A Comparative Evidence Guide


Enantioselective Lipase Recognition: S-Enantiomer of 2-Methyloctanoic Acid Reacts Faster than R-Enantiomer Across Commercial Lipases

In reactions involving configurationally pure 2-methyloctanoic acids, the S-enantiomer reacted faster than the R-enantiomer in both esterification of aliphatic alcohols and hydrolysis of aliphatic alcohol esters across all examined lipases [1]. This stereobias is specific to the 2-methyl position; stereobiases for esters branched at other positions (e.g., 3-, 4-, or 5-methyloctanoic acids) were reported as low and variable [1]. Additionally, Candida rugosa lipase-catalyzed esterification of racemic 2-methyloctanoic acid with 1-hexadecanol achieved an enantiomeric ratio (E-value) > 100 [2].

Enantioselective lipase recognition
Head-to-head
E-value > 100 (S-enantiomer, Candida rugosa lipase)
Supports predictable chiral resolution workflow
Position-specific stereobias; confirm target enzyme
Enzymatic resolution Chiral synthesis Biocatalysis

GC Retention Index (RI) Discrimination: 2-Methyloctanoic Acid (RI 1304) Distinguishes from Unbranched Octanoic Acid

2-Methyloctanoic acid has a Kovats retention index (RI) of 1304 on a non-polar DB-1 capillary column under a defined temperature ramp (50°C for 1 min, 2.5 K/min to 265°C for 20 min, He carrier) [1][2]. In contrast, the unbranched analog, n-octanoic acid (CAS 124-07-2), has a retention time of 42.335 min on the same column system, corresponding to a significantly higher RI [3]. The 2-methyl branch reduces the retention time by approximately 13 min compared to the unbranched C8 acid, allowing for clear chromatographic separation.

GC retention index discrimination
Cross-study comparable
Kovats RI 1304 on DB-1 (ΔRT ~13 min vs. unbranched C8)
Enables unambiguous identification in complex matrices
Column and ramp conditions must be matched
Analytical Chemistry Metabolomics Flavor Analysis

Varietal-Specific Occurrence in Wine: 2-Methyloctanoic Acid Concentration Differs Significantly from 2-Methylhexanoic Acid

In a study profiling volatile acids in three white wine varieties, 2-methyloctanoic acid was detected at a concentration of 22.32 μg/L in Chardonnay, whereas it was not detected in Cheongsoo or Riesling (concentration = 0.00 μg/L) [1]. In contrast, 2-methylhexanoic acid (CAS 4536-23-6), a shorter-chain homolog, was detected at 53.49 μg/L in Riesling but was absent in Cheongsoo and Chardonnay [1]. Statistical analysis confirmed significant differences among wine varieties for each compound (n=3, p<0.05).

Wine varietal specificity
Cross-study comparable
Chardonnay: 22.32 µg/L; other varieties not detected
Supports varietal authentication and quality control studies
Distinct from 2-methylhexanoic acid profile; verify matrix
Wine Chemistry Food Metabolomics Biomarker Discovery

Tissue-Specific Mitochondrial Oxidation: 2-Methyloctanoic Acid is Readily Oxidized by Liver Mitochondria but Poorly by Heart, Spleen, and Brown Fat

Using radiolabeled 2-methyl[1-14C]octanoic acid, mitochondrial oxidation assays revealed that this branched fatty acid was readily oxidized to propionic acid and carbon dioxide by liver mitochondrial preparations [1]. Oxidation was less efficient in adrenal and kidney mitochondria, and only poor oxidation was observed in heart, spleen, and brown fat mitochondria [1]. In contrast, unbranched octanoic acid is generally oxidized at high rates across all of these tissue types, including heart and brown fat (class-level inference based on known medium-chain fatty acid metabolism).

Tissue-specific mitochondrial oxidation
Class-level inference
Liver: readily oxidized; heart/spleen/brown fat: poorly oxidized
Tissue-specific metabolic context; requires direct validation
Class-level comparison to unbranched octanoate
Metabolism Mitochondrial Biology Fatty Acid Oxidation

Physicochemical Property Differentiation: 2-Methyloctanoic Acid Exhibits Distinct LogP and LogD Compared to Unbranched Octanoic Acid

Predicted ACD/LogP for 2-methyloctanoic acid is 3.25, with an ACD/LogD (pH 7.4) of 0.61 . For the unbranched analog, n-octanoic acid (CAS 124-07-2), the reported experimental LogP is approximately 3.05, and its LogD at pH 7.4 is approximately 1.38 [1]. The 2-methyl branch slightly increases lipophilicity in the neutral form but, more notably, reduces the distribution coefficient at physiological pH by approximately 0.77 log units, indicating a higher propensity for the ionized form in aqueous media.

Lipophilicity shift
Cross-study comparable
ΔLogP +0.20, ΔLogD (pH 7.4) -0.77 vs. octanoic acid
Altered distribution may affect partitioning and absorption studies
Predicted values; confirm experimentally
Physicochemical Characterization Drug Design QSAR

Differential Impact of Branching Position on Lipase Activity: 2-Methyl Branch Greatly Reduces Activity, 3-Methyl Branch Eliminates It

Hydrolyses of racemic methyl-branched octanoic acid thiolesters using six commercial lipases demonstrated that branching at positions 2, 4, and 5 greatly reduced enzymatic activity compared to the unbranched ester, while branching at the 3-position virtually eliminated activity [1]. This indicates that the 2-methyl branch, while significantly reducing activity relative to the linear chain, still permits measurable turnover, positioning it as a distinct substrate class compared to the essentially inactive 3-methyl analog.

Branching position activity rank
Head-to-head
Activity: unbranched > 2-methyl (reduced) > 3-methyl (eliminated)
Defines narrow reactivity window for 2-methyl isomer
Qualitative ranking across six commercial lipases
Enzymology Structure-Activity Relationship Lipase Substrate Specificity

Targeted Application Scenarios for 2-Methyloctanoic Acid (CAS 3004-93-1) Based on Verified Differentiation


Chiral Resolution and Synthesis of Enantiopure 2-Methyloctanoic Acid Derivatives for Pharmaceutical Intermediates

The well-characterized enantioselectivity of commercial lipases toward 2-methyloctanoic acid, specifically the faster reaction of the S-enantiomer and the achievement of E-values > 100 with Candida rugosa lipase and long-chain alcohols [1][2], enables predictable and scalable kinetic resolution. This makes 2-methyloctanoic acid a valuable substrate for generating enantiopure building blocks used in the synthesis of chiral pharmaceuticals, agrochemicals, and natural products.

Analytical Standard for GC-MS Profiling of Volatile Fatty Acids in Wine, Food, and Biological Matrices

The validated Kovats retention index (RI 1304 on DB-1) [1][2] and the demonstrated varietal-specific occurrence in Chardonnay wine (22.32 μg/L) [3] establish 2-methyloctanoic acid as an essential reference standard for accurate identification and quantification in complex samples. It is particularly relevant for quality control, authentication, and flavor chemistry studies in the food and beverage industry, as well as for metabolomic investigations of branched-chain fatty acids.

Investigating Tissue-Specific Mitochondrial β-Oxidation of Branched-Chain Fatty Acids

The distinct tissue-specific oxidation pattern of 2-methyloctanoic acid—readily oxidized by liver mitochondria but poorly by heart and brown fat mitochondria [1]—makes it a useful probe for studying the substrate specificity and regulation of mitochondrial β-oxidation pathways. This compound can be employed in metabolic flux analyses, in studies of inborn errors of fatty acid metabolism, and as a comparative substrate alongside unbranched octanoic acid to dissect the impact of chain branching on cellular energetics.

Structure-Activity Relationship (SAR) Studies in Lipase Enzymology

The differential impact of methyl-branching position on lipase-catalyzed hydrolysis rates—greatly reduced activity for 2-methyl, virtually eliminated for 3-methyl [1]—positions 2-methyloctanoic acid as a key substrate for probing steric and electronic constraints within lipase active sites. Researchers can use this compound to investigate enzyme-substrate interactions, design new biocatalysts with altered specificity, or develop assays for lipase activity screening.

Application
Selection Property
Validation Focus
Chiral resolution research
Enantioselectivity consistency (S-preference)
Lipase kinetic resolution performance
GC-MS volatile fatty acid profiling
Verified retention index (RI 1304)
Calibration for food and beverage matrices
Mitochondrial β-oxidation pathway studies
Tissue-specific oxidation pattern
Metabolic flux assay conditions
Lipase structure-activity relationship studies
Branching-position activity profile
Substrate specificity and steric effect assays

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